Anthranilic acid, N,N'-(6-chloropyrimidin-2,4-ylene)di-, hydrochloride
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Overview
Description
Anthranilic acid, N,N’-(6-chloropyrimidin-2,4-ylene)di-, hydrochloride is a chemical compound that belongs to the class of organic compounds known as aminobenzoic acids. This compound is characterized by the presence of a benzene ring substituted with an amine group and a carboxylic acid group, along with a chloropyrimidine moiety. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of anthranilic acid, N,N’-(6-chloropyrimidin-2,4-ylene)di-, hydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions starting from anthranilic acid
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product yield. Common reagents used include chlorinating agents and pyrimidine derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
Anthranilic acid, N,N’-(6-chloropyrimidin-2,4-ylene)di-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the chloropyrimidine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. .
Scientific Research Applications
Anthranilic acid, N,N’-(6-chloropyrimidin-2,4-ylene)di-, hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein labeling.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of anthranilic acid, N,N’-(6-chloropyrimidin-2,4-ylene)di-, hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Anthranilic acid, N,N’-(6-chloropyrimidin-2,4-ylene)di-, hydrochloride can be compared with other similar compounds:
Similar Compounds: Other aminobenzoic acids, such as 2-aminobenzoic acid and 4-aminobenzoic acid, share structural similarities.
Uniqueness: The presence of the chloropyrimidine moiety distinguishes this compound from other aminobenzoic acids, providing unique chemical properties and reactivity.
List of Similar Compounds: 2-aminobenzoic acid, 4-aminobenzoic acid, and other substituted aminobenzoic acids
Properties
CAS No. |
89450-94-2 |
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Molecular Formula |
C18H14Cl2N4O4 |
Molecular Weight |
421.2 g/mol |
IUPAC Name |
2-[[2-(2-carboxyanilino)-6-chloropyrimidin-4-yl]amino]benzoic acid;hydrochloride |
InChI |
InChI=1S/C18H13ClN4O4.ClH/c19-14-9-15(20-12-7-3-1-5-10(12)16(24)25)23-18(22-14)21-13-8-4-2-6-11(13)17(26)27;/h1-9H,(H,24,25)(H,26,27)(H2,20,21,22,23);1H |
InChI Key |
FZRGMCQPLDXMOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=NC(=N2)NC3=CC=CC=C3C(=O)O)Cl.Cl |
Origin of Product |
United States |
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